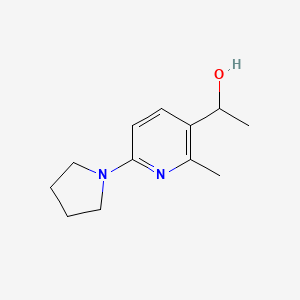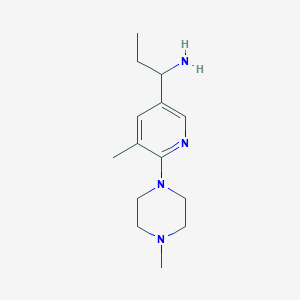![molecular formula C13H13NO B11791579 (3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
(3-Amino-[1,1'-biphenyl]-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-[1,1’-biphenyl]-4-yl)methanol is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-[1,1’-biphenyl]-4-yl)methanol typically involves the Suzuki coupling reaction. This reaction is carried out between 3-bromoaniline and phenylboronic acid in the presence of a palladium catalyst under mild aerobic conditions . The reaction conditions include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of (3-Amino-[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of (3-Formyl-[1,1’-biphenyl]-4-yl)methanol.
Reduction: Formation of (3-Amino-[1,1’-biphenyl]-4-yl)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Amino-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of (3-Amino-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. For instance, as a potential PD-1/PD-L1 inhibitor, it binds to the PD-1 receptor on T-cells, preventing the interaction with its ligand PD-L1. This inhibition can enhance the immune response against cancer cells by preventing the tumor from evading the immune system .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobiphenyl: Lacks the hydroxyl group present in (3-Amino-[1,1’-biphenyl]-4-yl)methanol.
4-Aminobiphenyl: Has the amino group at the para position instead of the meta position.
2-Aminobiphenyl: Has the amino group at the ortho position.
Uniqueness
(3-Amino-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(2-amino-4-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8,15H,9,14H2 |
Clé InChI |
BLSWTPAEPBXGOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
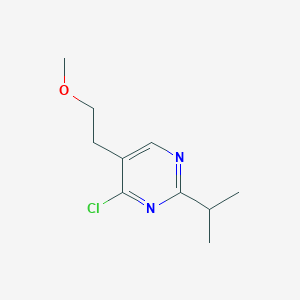




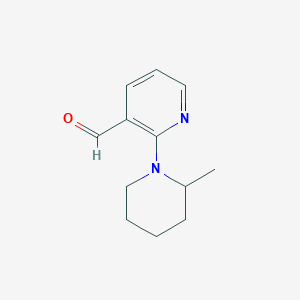
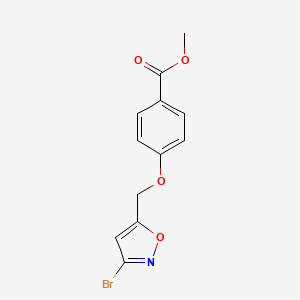
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)
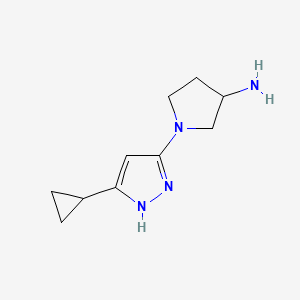
![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
